molecular formula C10H11NS B6147722 (3-methyl-1-benzothiophen-2-yl)methanamine CAS No. 165737-03-1

(3-methyl-1-benzothiophen-2-yl)methanamine

Cat. No.: B6147722
CAS No.: 165737-03-1
M. Wt: 177.27 g/mol
InChI Key: NAAULBFSKFRTTH-UHFFFAOYSA-N
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Description

“(3-methyl-1-benzothiophen-2-yl)methanamine” is a chemical compound with the CAS Number: 165737-03-1 . It has a molecular weight of 177.27 . It is in liquid form .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 177.27 . It is a liquid at room temperature . Unfortunately, the search results do not provide further details on the physical and chemical properties of this compound.

Safety and Hazards

The safety information for “(3-methyl-1-benzothiophen-2-yl)methanamine” indicates that it has the hazard statements H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-methyl-1-benzothiophen-2-yl)methanamine involves the reaction of 3-methyl-2-benzothiophenecarboxaldehyde with methylamine.", "Starting Materials": [ "3-methyl-2-benzothiophenecarboxaldehyde", "Methylamine" ], "Reaction": [ "Step 1: 3-methyl-2-benzothiophenecarboxaldehyde is dissolved in anhydrous ethanol.", "Step 2: Methylamine is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is heated to reflux for 4 hours.", "Step 4: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.", "Step 5: The resulting solid is washed with diethyl ether and dried under vacuum to obtain (3-methyl-1-benzothiophen-2-yl)methanamine as a white solid." ] }

CAS No.

165737-03-1

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

(3-methyl-1-benzothiophen-2-yl)methanamine

InChI

InChI=1S/C10H11NS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,6,11H2,1H3

InChI Key

NAAULBFSKFRTTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)CN

Purity

95

Origin of Product

United States

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